2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is a useful research compound. Its molecular formula is C24H21ClN2O2S and its molecular weight is 436.95. The purity is usually 95%.
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Scientific Research Applications
Accelerated Release of Ethylene in Cotton
Morgan and Hall (1964) discovered that certain compounds, such as 2,4-dichlorophenoxy-acetic acid (a structurally related compound), can stimulate the release of ethylene in cotton plants, indicating the potential for such chemicals to influence plant growth and development (Morgan & Hall, 1964).
Anticancer Drug Synthesis
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through molecular docking analysis, highlighting the potential of similar acetamide derivatives in anticancer drug development (Sharma et al., 2018).
Antibacterial Agents
Desai et al. (2008) synthesized several acetamide derivatives, including 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides, and evaluated their antibacterial activity, demonstrating the potential of these compounds as antibacterial agents (Desai et al., 2008).
Anti-inflammatory Drug Synthesis
Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative with good yield and confirmed its anti-inflammatory activity through in silico modeling, suggesting the therapeutic potential of acetamide derivatives in anti-inflammatory treatments (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c25-18-10-12-19(13-11-18)29-16-22(28)26-14-15-30-24-20-8-4-5-9-21(20)27-23(24)17-6-2-1-3-7-17/h1-13,27H,14-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHDSUDKBNPJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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